molecular formula C16H13N5O3S B15085303 5-(4-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-(4-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15085303
M. Wt: 355.4 g/mol
InChI Key: YSJRFNOIWZPNPJ-LICLKQGHSA-N
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Description

5-(4-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound contains a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-methoxybenzaldehyde with 2-nitrobenzylideneamine, followed by cyclization with thiosemicarbazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Amino-substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group may also play a role in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-5-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-one

Uniqueness

5-(4-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol stands out due to its specific combination of functional groups, which confer unique electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

Molecular Formula

C16H13N5O3S

Molecular Weight

355.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13N5O3S/c1-24-13-8-6-11(7-9-13)15-18-19-16(25)20(15)17-10-12-4-2-3-5-14(12)21(22)23/h2-10H,1H3,(H,19,25)/b17-10+

InChI Key

YSJRFNOIWZPNPJ-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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